molecular formula C22H25N3O5S B11646359 ethyl {10-[3-(morpholin-4-yl)propanoyl]-5-oxido-10H-phenothiazin-2-yl}carbamate

ethyl {10-[3-(morpholin-4-yl)propanoyl]-5-oxido-10H-phenothiazin-2-yl}carbamate

Cat. No.: B11646359
M. Wt: 443.5 g/mol
InChI Key: NYOJHGXUDYJBFZ-UHFFFAOYSA-N
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Description

ETHYL N-{10-[3-(MORPHOLIN-4-YL)PROPANOYL]-5-OXO-10H-5LAMBDA4-PHENOTHIAZIN-2-YL}CARBAMATE is a complex organic compound with a molecular formula of C22H25N3O5S. This compound is known for its unique structure, which includes a phenothiazine core, a morpholine ring, and a carbamate group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL N-{10-[3-(MORPHOLIN-4-YL)PROPANOYL]-5-OXO-10H-5LAMBDA4-PHENOTHIAZIN-2-YL}CARBAMATE typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the morpholine ring and the carbamate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL N-{10-[3-(MORPHOLIN-4-YL)PROPANOYL]-5-OXO-10H-5LAMBDA4-PHENOTHIAZIN-2-YL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phenothiazine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL N-{10-[3-(MORPHOLIN-4-YL)PROPANOYL]-5-OXO-10H-5LAMBDA4-PHENOTHIAZIN-2-YL}CARBAMATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL N-{10-[3-(MORPHOLIN-4-YL)PROPANOYL]-5-OXO-10H-5LAMBDA4-PHENOTHIAZIN-2-YL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL N-{10-[3-(MORPHOLIN-4-YL)PROPANOYL]-5-OXO-10H-5LAMBDA4-PHENOTHIAZIN-2-YL}CARBAMATE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamate

InChI

InChI=1S/C22H25N3O5S/c1-2-30-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)28)21(26)9-10-24-11-13-29-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27)

InChI Key

NYOJHGXUDYJBFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4

Origin of Product

United States

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